molecular formula C₂₁H₂₂N₄O₃S B1144704 2-Oxo Mirabegron CAS No. 1684453-05-1

2-Oxo Mirabegron

Cat. No. B1144704
CAS RN: 1684453-05-1
M. Wt: 410.49
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo Mirabegron is a derivative of Mirabegron . Mirabegron is a beta-3 adrenergic agonist used to treat overactive bladder and neurogenic detrusor overactivity . It is unique amongst overactive bladder treatment options in that, unlike other treatments such as solifenacin and darifenacin, it lacks significant antimuscarinic activity .


Synthesis Analysis

The synthesis of 2-Oxo Mirabegron involves complex chemical reactions. An unknown peak with a relative retention time (RRT) of 1.47 was noticed in HPLC chromatograms for related substances of Mirabegron extended-release tablets . The structure of the RRT 1.47 impurity was identified as a Mirabegron dimer bridged by methylene via LC–MS and NMR .


Molecular Structure Analysis

The molecular formula of 2-Oxo Mirabegron is C28H30N4O10S . The structure of the RRT 1.47 impurity was identified as a Mirabegron dimer bridged by methylene via LC–MS and NMR .


Chemical Reactions Analysis

The formation of the impurity in Mirabegron extended-release tablets was found to be due to a Mannich reaction between Mirabegron and residual formaldehyde in excipients polyethylene glycol (PEG), polyoxyethylene (PEO) .


Physical And Chemical Properties Analysis

The molecular weight of 2-Oxo Mirabegron is 614.62 . The influence of HPβCD and ethyl cellulose on the crystal habit of Mirabegron was analyzed by XRPD, DSC, ATR FTIR and morphological behavior were analyzed by SEM .

Mechanism of Action

Mirabegron, a beta-3 adrenergic receptor agonist, activates beta-3 adrenergic receptors in the bladder resulting in relaxation of the detrusor smooth muscle during the urine storage phase, thus increasing bladder capacity .

Safety and Hazards

Mirabegron has been associated with a risk of severe hypertension and associated cerebrovascular and cardiac events .

Future Directions

The outcomes of stability studies illustrated amorphous complex was stable for 6 months at long-term and accelerated storage conditions, where content uniformity came under the accepted range of 98–102% . Thus, HPβCD-based inclusion complex represents a futuristic approach to design Mirabegron formulation with improved solubility and extended-release of action in overactive bladder syndrome .

properties

CAS RN

1684453-05-1

Product Name

2-Oxo Mirabegron

Molecular Formula

C₂₁H₂₂N₄O₃S

Molecular Weight

410.49

synonyms

2-​Amino-​N-​[4-​[2-​[[(2R)​-​2-​hydroxy-​2-​phenylacetyl]​amino]​ethyl]​phenyl]​-4-​Thiazoleacetamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.